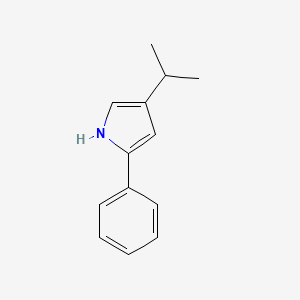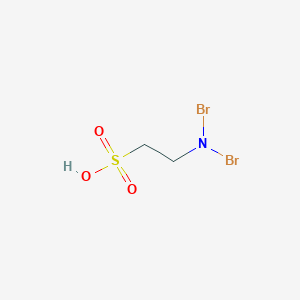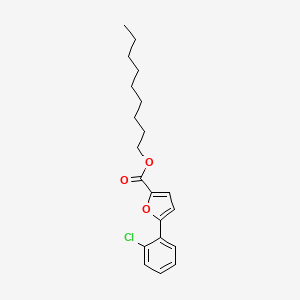
8-Phenyloctyl isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Phenyloctyl isothiocyanate is an organic compound belonging to the class of isothiocyanates, which are known for their bioactive properties. This compound is characterized by a phenyl group attached to an octyl chain, which is further connected to an isothiocyanate group. Isothiocyanates are derived from glucosinolates, naturally occurring compounds found in cruciferous vegetables. They have gained significant attention due to their potential chemopreventive and therapeutic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8-Phenyloctyl isothiocyanate can be synthesized through a one-pot process involving the reaction of primary amines with carbon disulfide (CS2) to form dithiocarbamate salts. These salts are then decomposed using desulfurylation reagents such as cyanuric acid or tosyl chloride to yield the desired isothiocyanate . The reaction typically occurs under aqueous conditions, making it a practical and scalable method.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The choice of solvent and desulfurylation reagent is crucial for the successful formation of the isothiocyanate product .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Phenyloctyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form thioureas.
Oxidation Reactions: It can be oxidized to form sulfonyl derivatives.
Reduction Reactions: It can be reduced to form amines.
Common Reagents and Conditions:
Substitution: Reagents such as amines or alcohols under mild conditions.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Thioureas: Formed from substitution reactions.
Sulfonyl Derivatives: Formed from oxidation reactions.
Amines: Formed from reduction reactions
Applications De Recherche Scientifique
8-Phenyloctyl isothiocyanate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds and thioureas.
Biology: Studied for its potential as a chemopreventive agent due to its ability to inhibit carcinogenesis.
Medicine: Investigated for its anti-cancer properties, particularly in lung cancer.
Industry: Utilized in the development of antimicrobial packaging materials due to its antimicrobial properties.
Mécanisme D'action
The mechanism of action of 8-phenyloctyl isothiocyanate involves multiple pathways:
Induction of Cytoprotective Proteins: Through the Keap1/Nrf2/ARE pathway, it induces the expression of antioxidant proteins.
Inhibition of Proinflammatory Responses: By modulating the NFκB pathway, it reduces inflammation.
Induction of Apoptosis: It promotes cell cycle arrest and apoptosis in cancer cells.
Inhibition of Angiogenesis: It inhibits the formation of new blood vessels, thereby restricting tumor growth
Comparaison Avec Des Composés Similaires
8-Phenyloctyl isothiocyanate can be compared with other isothiocyanates such as:
Phenethyl Isothiocyanate: Known for its anti-cancer properties but less potent than this compound in certain models.
Sulforaphane: Widely studied for its chemopreventive effects but differs in its molecular targets and pathways.
Allyl Isothiocyanate: Commonly found in mustard and horseradish, known for its antimicrobial properties but less effective in cancer prevention.
Uniqueness: this compound stands out due to its higher potency in inhibiting lung tumorigenesis compared to other isothiocyanates. Its unique structure, with a longer alkyl chain and phenyl group, contributes to its enhanced bioactivity .
Propriétés
Numéro CAS |
157469-20-0 |
|---|---|
Formule moléculaire |
C15H21NS |
Poids moléculaire |
247.4 g/mol |
Nom IUPAC |
8-isothiocyanatooctylbenzene |
InChI |
InChI=1S/C15H21NS/c17-14-16-13-9-4-2-1-3-6-10-15-11-7-5-8-12-15/h5,7-8,11-12H,1-4,6,9-10,13H2 |
Clé InChI |
ASHKCODNQLPFEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCCCCCCN=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione](/img/structure/B14265432.png)

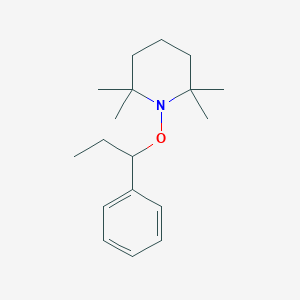
![2,2-Dimethyl-2H-pyrano[2,3-f]quinoline](/img/structure/B14265452.png)
![4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-](/img/structure/B14265458.png)
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)-](/img/structure/B14265462.png)
![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea](/img/structure/B14265478.png)
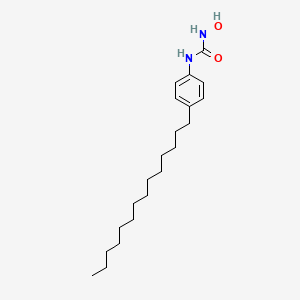
![2-Acetyl-4-([1,1'-biphenyl]-4-yl)phthalazin-1(2H)-one](/img/structure/B14265489.png)
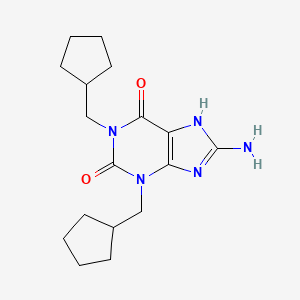
![{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B14265497.png)
